acetic acid

Catalog No.
S761207
CAS No.
1563-79-7
M.F
C2H4O2
M. Wt
61.045 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
acetic acid

CAS Number

1563-79-7

Product Name

acetic acid

IUPAC Name

acetic acid

Molecular Formula

C2H4O2

Molecular Weight

61.045 g/mol

InChI

InChI=1S/C2H4O2/c1-2(3)4/h1H3,(H,3,4)/i2+1

InChI Key

QTBSBXVTEAMEQO-VQEHIDDOSA-N

SMILES

CC(=O)O

Canonical SMILES

CC(=O)O

Isomeric SMILES

C[13C](=O)O

Acetic acid, also known as ethanoic acid, is a colorless liquid organic compound with the chemical formula CH3COOH\text{CH}_3\text{COOH}. It is one of the simplest carboxylic acids and is characterized by its pungent smell and sour taste. Acetic acid is a polar protic solvent with a melting point of 16.5 °C (289.5 K) and a boiling point of 118.1 °C (244.6 °F). In its pure form, it is often referred to as glacial acetic acid due to its ability to form ice-like crystals at low temperatures .

Acetic acid is widely recognized for its role in food preservation and flavoring, particularly in vinegar, which typically contains about 4-8% acetic acid by volume. As a fundamental building block in organic chemistry, it serves as a precursor for various chemical syntheses and industrial applications.

Acetic acid-1-13C shares the same safety hazards as regular acetic acid []:

  • Corrosive: Can irritate skin and eyes upon contact.
  • Flammable: Vapors can ignite with a heat source.
  • Moderate Acute Toxicity: Ingestion or inhalation can cause irritation and discomfort.

Metabolic Studies

¹³C-labeled molecules like acetic acid-1-13C are widely used in metabolic studies to trace the fate of specific compounds within living organisms. When administered to cells, tissues, or whole organisms, the ¹³C label can be tracked through metabolic pathways using techniques like nuclear magnetic resonance (NMR) spectroscopy . This allows researchers to:

  • Measure metabolic flux: By quantifying the incorporation of ¹³C into different metabolites, scientists can determine the rate at which specific reactions occur within a metabolic pathway .
  • Identify metabolic pathways: The specific patterns of ¹³C incorporation can reveal the involvement of different enzymes and pathways in metabolizing the labeled compound .
  • Study the influence of external factors: Researchers can use ¹³C-labeled substrates to investigate how factors like diet, drugs, or environmental conditions affect metabolic processes .

Enzyme Activity Studies

Acetic acid-1-13C can be employed to study the activity and mechanisms of enzymes involved in acetate metabolism. By incorporating the ¹³C label into specific positions of the molecule, researchers can:

  • Monitor substrate binding and product formation: NMR spectroscopy allows them to observe the interaction of the enzyme with the labeled substrate and track the formation of ¹³C-labeled products, providing insights into the enzyme's mechanism of action .
  • Identify key residues involved in catalysis: By analyzing the interactions between the enzyme and different positions of the ¹³C label, scientists can pinpoint the specific amino acid residues crucial for enzyme activity .
  • Develop new drugs and inhibitors: Understanding the detailed mechanisms of enzymes involved in acetate metabolism can pave the way for the development of novel drugs that target these enzymes for therapeutic purposes .

Other Applications

Beyond these primary applications, acetic acid-1-13C finds use in various other scientific research areas, including:

  • Biomarker discovery: ¹³C-labeled metabolites can be used as potential biomarkers for disease diagnosis and monitoring by following their presence or abundance in biological samples .
  • Drug development and safety studies: Acetic acid-1-13C can be employed to track the absorption, distribution, metabolism, and excretion (ADME) of new drug candidates, aiding in understanding their potential effects and safety profiles .
  • Plant and environmental studies: ¹³C labeling can be used to investigate various processes in plants, such as carbon fixation and nutrient uptake, as well as to study the fate of organic compounds in the environment .
Typical of carboxylic acids:

  • Dissociation: Acetic acid partially dissociates in water:
    CH3COOHCH3COO+H+\text{CH}_3\text{COOH}\rightleftharpoons \text{CH}_3\text{COO}^-+\text{H}^+
    The acid dissociation constant (pKapK_a) of acetic acid is approximately 4.76 .
  • Reactions with Metals: When reacting with metals such as magnesium, zinc, or iron, acetic acid produces metal acetates and hydrogen gas:
    2CH3COOH+MgMg CH3COO 2+H22\text{CH}_3\text{COOH}+\text{Mg}\rightarrow \text{Mg CH}_3\text{COO }_2+\text{H}_2
  • Reactions with Alkalis: Acetic acid reacts with strong bases to form acetate salts:
    \text{CH}_3\text{COOH}+\text{KOH}\rightarrow \text{CH}_3\text{COOK}+\text{H}_2\text{O
  • Decomposition: At high temperatures (above 440 °C), acetic acid can decompose into methane and carbon dioxide or into ketene and water:
    \text{CH}_3\text{COOH}+\text{Heat}\rightarrow \text{CO}_2+\text{CH}_4
    \text{CH}_3\text{COOH}+\text{Heat}\rightarrow \text{H}_2\text{C C O}+\text{H}_2\text{O

These reactions illustrate the reactivity of acetic acid within various chemical environments .

Acetic acid exhibits several biological activities, primarily due to its role as a metabolic intermediate in various biochemical pathways. It is involved in the synthesis of fatty acids and cholesterol in living organisms. Additionally, acetic acid has antimicrobial properties, making it effective against certain bacteria and fungi. This characteristic is utilized in food preservation, where it inhibits spoilage organisms.

Moreover, acetic acid has been studied for its potential health benefits, including its ability to improve insulin sensitivity and lower blood sugar levels after meals .

Acetic acid can be synthesized through several methods:

  • Carbonylation of Methanol: This is the most common industrial method where methanol reacts with carbon monoxide in the presence of a catalyst:
    • Step 1: \text{CH}_3\text{OH}+\text{HI}\rightarrow \text{CH}_3\text{I}+\text{H}_2\text{O}
    • Step 2: \text{CH}_3\text{I}+\text{CO}\rightarrow \text{CH}_3\text{COI}
    • Step 3: $$ \text{CH}_3\text{COI} + \text{H}_2\text{O} \rightarrow \text{CH}_3\text{COOH} + \text{HI} .
  • Oxidation of Ethylene: Ethylene can be oxidized using palladium catalysts to produce acetic acid:
    O_2+C_2H_4→CH_3COOH
  • Anaerobic Fermentation: Certain bacteria can convert sugars directly into acetic acid without forming ethanol as an intermediate:
    C_6H_{12}O_6→3CH_3COOH

These methods highlight the versatility of acetic acid production, catering to both industrial and biological routes .

Acetic acid has numerous applications across various industries:

  • Food Industry: It is primarily used as a preservative and flavoring agent in vinegar.
  • Chemical Industry: Acetic acid serves as a precursor for the synthesis of various chemicals including acetate esters, acetic anhydride, and acetyl chloride.
  • Pharmaceuticals: It is utilized in the production of certain pharmaceuticals and as a solvent for drug formulations.
  • Textiles: In the textile industry, it is used in dyeing processes.
  • Agriculture: Acetic acid acts as a herbicide and pesticide.

These applications underscore the significance of acetic acid in both everyday products and specialized industrial processes .

Research on acetic acid interactions often focuses on its effects on biological systems and other chemicals:

  • Biochemical Pathways: Studies indicate that acetic acid can influence metabolic pathways related to lipid metabolism and glucose homeostasis.
  • Drug Interactions: Acetic acid's role as a solvent can enhance the solubility of certain drugs, impacting their bioavailability.
  • Microbial Interactions: Its antimicrobial properties have been extensively studied for potential applications in food safety and preservation.

These studies contribute to understanding how acetic acid interacts at both molecular and cellular levels .

Several compounds share structural or functional similarities with acetic acid:

CompoundChemical FormulaKey Characteristics
Formic AcidHCOOHSimplest carboxylic acid; used in leather production.
Propionic AcidCH_3CH_2COOHUsed as a preservative; has one additional carbon atom.
Butyric AcidCH_3(CH_2)_{2}COOHFound in rancid butter; contributes to unpleasant odors.

Uniqueness of Acetic Acid

Acetic acid's unique characteristics include its ability to act both as an organic solvent and an acidic compound with significant biological activity. Its widespread use in food preservation distinguishes it from other carboxylic acids that may not have such broad applications .

Chemical Synthesis Techniques

Methanol Carbonylation (Monsanto and Cativa Processes)

The carbonylation of methanol represents the dominant industrial pathway for acetic acid production globally. Two processes have defined this approach over the past several decades: the Monsanto process and its successor, the Cativa process.

The Monsanto Process

Developed in 1960 by BASF and later improved by Monsanto Company in 1966, this revolutionary process involves the catalytic carbonylation of methanol using a rhodium-based catalyst system. The reaction proceeds under relatively mild conditions:

CH₃OH + CO → CH₃COOH

The Monsanto process operates at 150-200°C and 30-60 atm pressure, achieving selectivity greater than 99%. The catalytically active species is the anion cis-[Rh(CO)₂I₂]⁻, which forms a complex catalytic cycle.

Catalytic Cycle of the Monsanto Process:

The cycle involves several key steps:

  • Methanol reacts with hydrogen iodide (HI) to form methyl iodide
  • Methyl iodide undergoes oxidative addition to the rhodium catalyst [RhI₂(CO)₂]⁻
  • Migration of the methyl group to a carbonyl ligand forms an acetyl complex
  • Addition of CO creates a vacant coordination site
  • Reductive elimination produces acetyl iodide and regenerates the catalyst
  • Acetyl iodide is hydrolyzed to acetic acid and HI, which continues the cycle

The rate-determining step in this process is the oxidative addition of methyl iodide to the rhodium complex. This dual catalytic system employs both rhodium and iodide as catalysts, making it highly efficient.

The Cativa Process

Developed by BP Chemicals and introduced commercially in 1996, the Cativa process represents an improvement over the Monsanto process. The primary difference lies in the catalyst system, which uses iridium instead of rhodium. The active catalyst in this case is the anion [Ir(CO)₂I₂]⁻.

Initial studies had shown iridium to be less active than rhodium, but subsequent research demonstrated that ruthenium could promote the iridium catalyst, creating a superior system. The Cativa process allows:

  • Use of less water in the reaction mixture
  • Reduction in drying columns
  • Decreased formation of by-products like propionic acid
  • Suppression of the water gas shift reaction

Comparison of Monsanto and Cativa Processes

ParameterMonsanto ProcessCativa Process
CatalystRhodium-based [RhI₂(CO)₂]⁻Iridium-based [Ir(CO)₂I₂]⁻ with Ru promoter
Operating temperature150-200°C150-200°C
Operating pressure30-60 atm30-60 atm
Selectivity>99%>99%
Water requirementHigher (10%)Lower (0.5%)
By-product formationHigherLower
Catalyst costHigherLower
Environmental impactHigherLower
Current usageLargely replacedDominant industrial process

The transition from the Monsanto to the Cativa process demonstrates how subtle changes in catalytic systems can dramatically improve industrial processes in terms of economics and environmental impact.

Oxidation of Acetaldehyde and Hydrocarbons

Before the development of the carbonylation processes, acetic acid was primarily produced through oxidation routes.

Acetaldehyde Oxidation Process

This historically significant process involves a two-step conversion:

  • Preparation of acetaldehyde by oxidation of ethylene using palladium and copper chloride
  • Further oxidation of acetaldehyde to acetic acid

The process can be represented as:
C₂H₄ → CH₃CHO → CH₃COOH

Alternative catalysts include cobalt and chromium-based systems operating at 55 bar pressure and 150°C. A direct one-step process for converting ethylene to acetic acid has also been developed using lead and lead-platinum catalysts, though with lower yields.

Hydrocarbon Oxidation Process

This process utilizes petroleum-derived hydrocarbons such as butane and naphtha:

  • Catalysts: Cobalt acetate and chromium acetate
  • Conditions: 150-230°C and 50-60 bar pressure

A major drawback of this approach is the formation of numerous by-products including acetone, formic acid, and propionic acid, making it less suitable for pure acetic acid production. It is better suited for manufacturing mixtures of volatile fatty acids.

Alternative Routes Using CO₂ and Renewable Feedstocks

As sustainability concerns grow, researchers have developed alternative routes for acetic acid production that utilize CO₂ as a carbon source.

Hydrocarboxylation of Methanol with CO₂

A promising approach involves the reaction of CO₂, methanol, and H₂ to produce acetic acid:

  • Catalyst: Ru-Rh bimetallic catalyst with imidazole ligand and LiI promoter
  • Solvent: 1,3-dimethyl-2-imidazolidinone (DMI)

The reaction proceeds through methanol hydrocarboxylation rather than carbonylation, representing a significant advance in synthetic chemistry and CO₂ utilization. This approach offers a sustainable alternative by using CO₂ as a carbon source rather than carbon monoxide.

Hydrothermal and Aqueous Phase CO₂ Conversion

Recent research has demonstrated acetic acid production via aqueous phase CO₂ hydrogenation:

  • Catalyst: T-MIL-88B-500 with LiI as co-catalyst
  • Reaction pathway: CO₂ and H₂ form formic acid, which reacts with iodomethane for C-C coupling
  • Advantages: Uses water as a green solvent and allows CO₂ capture and utilization

This approach potentially addresses both carbon capture and chemical production challenges simultaneously.

Fermentation Processes in Acetic Acid Production

Oxidative vs. Anaerobic Fermentation Pathways

Biological production of acetic acid follows two distinct pathways: oxidative fermentation and anaerobic fermentation.

Oxidative Fermentation

This is the traditional process for vinegar production and typically involves a two-step process:

  • Alcoholic fermentation: Conversion of sugars to ethanol by yeasts
  • Acetic acid fermentation: Oxidation of ethanol to acetic acid by acetic acid bacteria (AAB)

The overall reaction can be represented as:
C₆H₁₂O₆ → 2C₂H₅OH + 2CO₂ → 2CH₃COOH + 2H₂O

This process is aerobic, requiring oxygen for the second stage of fermentation.

Anaerobic Fermentation

Homo-acetogens are microorganisms that can grow on gaseous substrates like H₂/CO₂/CO and produce acetic acid as their main metabolic product. They use the Wood-Ljungdahl (WL) pathway for carbon fixation and energy generation:

  • Acetyl-CoA synthase enables fixation of gaseous substrates
  • The process is completely anaerobic
  • Global production through this route accounts for approximately 10^13 kg of acetate annually, with 10% produced autotrophically through the WL pathway

Homo-acetogens belong to 22 different genera and inhabit diverse environments including sediments, rumen, soil, salt marsh, sludge, and animal intestinal tracts.

Role of Acetic Acid Bacteria (AAB) in Ethanol Oxidation

Acetic acid bacteria play a central role in oxidative fermentation, with their remarkable ability to oxidize ethanol to acetic acid in highly acidic environments.

Key Enzymatic Mechanisms

The oxidation of ethanol to acetic acid by AAB occurs through a two-step process:

  • Ethanol oxidation to acetaldehyde: Catalyzed by membrane-bound pyrroloquinoline quinone (PQQ)-dependent alcohol dehydrogenase (ADH)
  • Acetaldehyde oxidation to acetic acid: Catalyzed by membrane-bound aldehyde dehydrogenase (ALDH)

These enzymes are located on the periplasmic side of the cytoplasmic membrane, forming a multienzyme complex that prevents the release of toxic intermediates into the cell.

Dominant AAB Genera in Acetic Acid Production

Different genera of AAB dominate depending on acetic acid concentration:

Acetic Acid ConcentrationDominant GenusCharacteristics
Low (<5%)AcetobacterLess acid-tolerant, common in surface fermentation
Moderate (5-10%)AcetobacterModerate acid tolerance
High (>10-20%)KomagataeibacterHigh acid tolerance, dominant in submerged fermentation

Komagataeibacter species are particularly important for industrial acetic acid production due to their exceptional tolerance to high acidity, with K. europaeus, K. intermedius, and K. oboediens being typical representatives in vinegar with acidity above 6%.

Challenges in Fermentation: pH Tolerance and Product Recovery

Acid Tolerance Mechanisms

AAB have evolved several adaptations to survive in highly acidic environments:

  • Localization of alcohol dehydrogenases on the periplasmic side of the cytoplasmic membrane
  • Formation of ADH-ALDH complexes preventing acetaldehyde release
  • Active H⁺ pumps that remove protons from cells

Acetic Acid Assimilation

Some Acetobacter and Gluconacetobacter strains can metabolize acetic acid to CO₂ and water using Krebs cycle enzymes in a process called "acetic acid assimilation". This creates a biphasic growth curve:

  • First phase: Ethanol oxidation to acetic acid
  • Second phase: Acetic acid consumption

In commercial vinegar production, this second phase is typically prevented as it reduces acetic acid yields.

Energy Metabolism and Acetic Acid Production

Energy metabolism is crucial for cell growth and tolerance to environmental stress. Research has shown strong correlation coefficients between acid production rate and energy charge (0.9981) and ATP content (0.9826). High energy charge inhibits glucose catabolism while being associated with high ethanol oxidation rates, creating a virtuous cycle that enhances acetic acid fermentation.

Membrane-Based and Electrochemical Innovations

Membrane Reactor Systems for Continuous Production

Membrane technologies represent a significant advancement in acetic acid production and purification, offering more sustainable approaches with lower energy requirements.

Zeolite Membrane Reactors

AEI-type zeolite membranes have been developed for esterification of acetic acid with ethanol in flow-type membrane reactors:

  • Membrane function: Selective removal of water from the reaction mixture
  • Benefits: Shifts equilibrium toward product formation, exceeding equilibrium yield of 69.1% to reach 89.0%
  • Performance: H₂O permeance of 6.2 × 10⁻⁷ mol m⁻² s⁻¹ Pa⁻¹ with a separation factor of 67 at 363K
  • Stability: Maintains performance under acidic conditions

The flow rate of feed solution strongly affects both conversion and space-time yield (STY). Lower feed flow rates allow more water removal, shifting equilibrium toward higher conversions, while higher flow rates increase STY.

Continuous vs. Batch Production

Flow-type membrane reactors have demonstrated significantly higher space-time yields compared to batch reactors:

  • Flow-type membrane reactor: 430 kg m⁻³ h⁻¹
  • Advantages: Continuous operation, more efficient separation, lower energy consumption

Electrochemical Synthesis from CO₂ and Methanol

Electrochemical approaches offer promising routes for sustainable acetic acid production, particularly using CO₂ as a carbon source.

CO₂ Electroreduction to Acetic Acid

Recent advances have demonstrated continuous production of highly concentrated and pure acetic acid through electrochemical CO₂ reduction:

  • Catalyst system: Tandem catalysis using covalent organic framework (PcNi-DMTP) and metal-organic framework (MAF-2)
  • Performance: 51.2% Faradaic efficiency at 410 mA cm⁻² current density
  • Production rate: Ultrahigh acetate yield of 2.72 mmol m⁻² s⁻¹ under neutral conditions
  • Long-term stability: 200+ hours of continuous operation producing 20 mM acetic acid with 95+% purity

The tandem catalytic system divides the eCO₂RR to C₂ into two catalytical reactions: CO₂ to CO and CO to acetic acid, significantly enhancing reaction efficiency.

Paired Electrosynthesis of H₂ and Acetic Acid

An innovative approach combines hydrogen production with acetic acid synthesis through electrooxidation of ethanol:

  • Catalyst: Vacancy-rich IrRuOx
  • Performance: Selective transformation of ethanol to acetic acid at 30 mmol/cm²/h
  • Current density: 3 A/cm², 10× higher than previous reports
  • Mechanism: Aldehyde-derived intermediate CH₃CO* from ethanol oxidation reacts with *OH radical from water dissociation

At 5 A/cm² current density, this system achieves gram-scale production (1.75 g/cm²/h) of acetic acid. The process maintains an average acetate Faradaic efficiency of 62% over 40 hours of continuous operation at less than 3.25V full cell potential.

Food and Beverage Industry

Vinegar Production and Fermentation Optimization

Acetic acid production through fermentation represents one of the most established biotechnological applications of this versatile compound [1]. The fermentation process involves a two-step conversion where sugars are first transformed into ethanol through alcoholic fermentation, followed by the oxidation of ethanol to acetic acid by acetic acid bacteria [2]. This bioconversion process achieves approximately 40% acetic acid yield from fermented sugar, with the remaining metabolites either lost to volatilization or converted into other compounds [6].

The optimization of acetic acid fermentation requires precise control of multiple environmental parameters that significantly impact production efficiency [22]. Temperature regulation emerges as a critical factor, with optimal ranges spanning 37.5 to 45 degrees Celsius for most acetic acid bacteria strains [23]. Initial alcohol concentration must be carefully controlled within 14.5 to 20% volume per volume, as concentrations exceeding 48 grams per liter adversely affect bacterial survival [22]. The initial acetic acid concentration, typically maintained between 1.5 to 2.0% weight per volume, plays a crucial role in enhancing alcohol dehydrogenase activity and promoting efficient fermentation [23].

Dissolved oxygen concentration represents another fundamental parameter, with optimal levels maintained at 1 to 3 milligrams per liter to support the largest specific growth rate of acetic acid bacteria [22]. Enhanced oxygen supply substantially increases enzyme activities during ethanol oxidation, though excessive aeration can decrease conversion ratios due to volatilization of ethanol and acetic acid [22]. Modern fermentation strategies employ two-stage oxygen supply approaches to optimize acetic acid production under energy metabolism frameworks [22].

Three primary methods dominate industrial vinegar production, each offering distinct advantages in terms of efficiency and product quality [1]. The Orleans method represents the traditional surface fermentation approach, where alcoholic precursor solutions undergo natural oxidation in partially filled barrels, utilizing naturally occurring acetic acid bacteria [1]. This method requires one to three months but produces superior quality products with enhanced flavors and aromas due to the action of additional bacteria that contribute to the formation of other acids and esters [1].

The trickling generator method represents a significant advancement in fermentation technology, utilizing tanks packed with woody debris colonized with acetic acid bacteria [1]. This approach reduces production time from weeks to days through improved aeration and heat generation that creates natural drafts for enhanced aerobic reactions [1]. Modern vinegar generators have evolved from this concept, incorporating wood shavings or inert materials that provide large surface areas for bacterial adherence, combined with recirculation pumps and provisions for optimal oxygen transfer [1].

ParameterOptimal RangeImpact on ProductionReference
Temperature (°C)37.5-45Higher temperatures increase enzyme activity [22]
Initial Alcohol Concentration (% v/v)14.5-20Above 48 g/L affects bacterial survival [22]
Initial Acetic Acid Concentration (% w/v)1.5-2.0Enhances alcohol dehydrogenase activity [22]
Dissolved Oxygen (mg/L)1-3Essential for aerobic oxidation [22]
pH Range3.5-4.5Controls bacterial activity [23]
Acetic Acid Yield from Sugar (%)40Theoretical maximum yield [6]

Preservation and Flavoring in Food Systems

Acetic acid serves as a fundamental component in food preservation systems, leveraging its antimicrobial properties to inhibit the growth of bacteria, molds, and yeasts [3]. The compound creates protective barriers when incorporated into food packaging materials, maintaining freshness and safety of enclosed products while contributing to pH regulation in packaged foods [20]. The acidic environment established by acetic acid becomes a valuable tool for controlling pH levels, which is critical for preserving the quality of various food items [3].

The preservation mechanism of acetic acid operates through multiple pathways that effectively extend shelf life without compromising food quality [26]. In pickled vegetables, acetic acid concentrations of 4 to 6% provide comprehensive preservation while imparting characteristic tangy flavors [3]. Vinegar products typically contain 4 to 8% acetic acid, serving dual functions of acidification and preservation [2]. The compound demonstrates particular effectiveness in high-moisture foods such as fruits, vegetables, meats, and dairy products, where traditional preservation methods may prove insufficient [3].

Commercial food applications utilize varying concentrations of acetic acid depending on the specific preservation requirements and desired sensory characteristics [26]. Condiments and sauces incorporate 0.1 to 0.5% acetic acid for pH regulation and flavor enhancement, effectively controlling pathogenic bacteria while providing the sharp, acidic notes characteristic of these products [7]. Dairy products, particularly cheese production, employ 0.2 to 1.0% acetic acid concentrations for pH control during coagulation processes, ensuring proper bacterial growth and flavor development [26].

Baked goods benefit from acetic acid additions at 0.1 to 0.3% concentrations, where the compound serves multiple functions including pH regulation, texture improvement, and mold prevention [26]. Fermented foods utilize higher concentrations ranging from 0.5 to 2.0% to control fermentation processes and prevent contamination by undesirable microorganisms [25]. Canned products and ready-to-eat meals incorporate 0.2 to 0.8% and 0.1 to 0.5% acetic acid respectively, targeting specific spoilage bacteria and extending shelf life [20] [26].

The flavor enhancement properties of acetic acid extend beyond mere preservation, contributing significantly to the sensory appeal of food products [7]. The compound provides distinctive sour or tangy taste characteristics that balance other flavors in complex food systems [3]. In condiments such as ketchup, mustard, mayonnaise, and salad dressings, acetic acid helps create the desired flavor profiles while maintaining product stability [3]. Hot sauces, pickles, and marinades particularly benefit from acetic acid's ability to provide sharp, acidic notes that enhance overall taste perception [3].

Food CategoryTypical Concentration (%)Primary FunctionAntimicrobial Target
Pickled Vegetables4-6Preservation and flavoringBacteria, molds, yeasts
Vinegar Products4-8Acidification and preservationGeneral antimicrobial
Condiments and Sauces0.1-0.5pH regulation and flavor enhancementPathogenic bacteria
Dairy Products (Cheese)0.2-1.0pH control during coagulationUndesirable bacteria
Baked Goods0.1-0.3pH regulation and textureMold prevention
Fermented Foods0.5-2.0Fermentation controlContaminating microorganisms

Pharmaceutical and Medical Applications

Antimicrobial Properties Against Mycobacteria and Biofilms

Acetic acid demonstrates remarkable antimicrobial efficacy against mycobacteria, including the highly resistant Mycobacterium tuberculosis [16]. Research findings indicate that 6% acetic acid solutions effectively eliminate Mycobacterium tuberculosis after 30 minutes of exposure, achieving complete bacterial eradication from approximately 100 million viable organisms to undetectable levels [17]. This antimicrobial activity extends beyond tuberculosis bacteria to encompass nontuberculous mycobacteria, though higher concentrations are required for complete elimination [16].

The antimicrobial mechanism of acetic acid against mycobacteria involves multiple factors beyond simple pH effects [16]. Studies demonstrate that propionic acid also exhibits bactericidal properties, suggesting that the antimicrobial activity is not solely dependent on acidification [16]. The effectiveness of acetic acid against mycobacteria makes it particularly valuable as a disinfectant for laboratory settings and healthcare environments, especially in resource-poor countries where expensive commercial disinfectants may not be readily available [17].

Minimum inhibitory concentration studies reveal the broad-spectrum antimicrobial properties of acetic acid against various pathogenic microorganisms [28]. Mycobacterium tuberculosis requires 6% acetic acid concentration for effective elimination, while many other bacterial species demonstrate susceptibility at significantly lower concentrations [16] [28]. Streptococcus agalactiae, Staphylococcus aureus, Escherichia coli, and Klebsiella species all show minimum inhibitory concentrations of 0.125% weight per volume [28].

MicroorganismMIC (% w/v)Exposure Time (minutes)
Mycobacterium tuberculosis6.030
Streptococcus agalactiae0.125Not specified
Staphylococcus aureus0.125Not specified
Escherichia coli0.125Not specified
Pseudomonas aeruginosa0.125Not specified
Klebsiella spp.0.125Not specified

Biofilm penetration represents a critical aspect of acetic acid's antimicrobial properties, particularly relevant for treating persistent bacterial infections [4]. Research demonstrates that acetic acid at pH levels below its dissociation constant can effectively penetrate biofilm matrices and achieve 100% bacterial elimination within embedded microcolonies [31]. The protonated form of acetic acid facilitates penetration through the semipermeable extracellular polymeric substances that protect bacteria within biofilms [31].

The mechanism of biofilm disruption involves the protonated acetic acid molecules diffusing through bacterial cell walls and subsequently deprotonating within the cytoplasm, leading to acidification and disruption of cellular activities [31]. Once bacteria within biofilms are eliminated, the microcolonies exhibit swelling behavior and passively shed dead bacteria, suggesting that living bacteria function as crosslinkers within the extracellular matrix [4]. Despite bacterial elimination, the remnant biofilm matrix remains intact and demonstrates pH-responsive hydrogel properties [4].

Acetic acid also functions as a volatile signaling molecule that can stimulate biofilm formation in certain bacterial species, particularly Bacillus subtilis [19]. This dual role demonstrates the complex interactions between acetic acid and bacterial communities, where the compound can serve both as an antimicrobial agent and as a communication signal depending on concentration and environmental conditions [19]. The volatile nature of acetic acid enables airborne signaling between physically separated bacterial colonies, providing an efficient method for coordinating biofilm development timing [19].

Role in Wound Care and Dermatological Treatments

Acetic acid has established itself as an effective topical antimicrobial agent in wound care applications, demonstrating broad-spectrum activity against bacteria and fungi while simultaneously accelerating wound healing processes [5]. Clinical studies involving 100 patients with infected wounds treated with 1% acetic acid dressings showed remarkable efficacy across diverse wound etiologies, including infective, diabetic, trauma, burn, and venous ulcer cases [5]. The treatment protocol achieved bacterial culture negativity in 28% of patients after 7 days, 64% after 14 days, and 8% after 21 days [5].

The antimicrobial spectrum of 1% acetic acid encompasses major wound pathogens including Pseudomonas aeruginosa (40% of isolates), Staphylococcus aureus, Acinetobacter species (12%), Escherichia coli (5%), Proteus mirabilis (3%), Klebsiella (18%), methicillin-resistant Staphylococcus aureus (10%), and various Streptococcus species [5]. Minimum inhibitory concentrations for all isolated organisms remained at or below 0.5%, demonstrating the potent antimicrobial activity of relatively low acetic acid concentrations [5].

Wound healing acceleration through acetic acid treatment involves pH modification of the wound environment, which plays a pivotal role in healing processes [5]. The acidic environment created by acetic acid applications helps break the alkaline milieu characteristic of infected wounds, thereby disrupting the barrier of multidrug resistance commonly encountered in chronic non-healing wounds [5]. This pH alteration facilitates enhanced cellular activities necessary for tissue repair and regeneration [5].

Comparative studies between 1% acetic acid gel and conventional treatments such as 1% silver sulfadiazine demonstrate equivalent or superior wound healing outcomes [32]. Acetic acid gel treatment achieved complete reepithelialization in 45% of cases and complete granulation in 7.5% of cases within 21 days, compared to 32.5% complete reepithelialization with silver sulfadiazine treatment [32]. The remaining cases in both treatment groups achieved complete healing after the 21-day study period [32].

The wound care applications of acetic acid extend to specific dermatological conditions where conventional treatments may prove insufficient [5]. Burn wounds, diabetic ulcers, and chronic non-healing wounds particularly benefit from acetic acid treatment due to its ability to eliminate multidrug-resistant bacteria while promoting natural healing processes [5]. The compound's effectiveness against biofilm-forming bacteria makes it especially valuable for treating persistent infections that resist conventional antibiotic therapies [5].

Acetic acid treatment offers significant advantages over traditional topical antiseptics, including reduced cytotoxicity compared to agents such as povidone-iodine, hydrogen peroxide, and sodium hypochlorite [5]. Unlike silver sulfadiazine, which can cause leucopenia, acetic acid demonstrates excellent safety profiles while maintaining superior antimicrobial efficacy [5]. The cost-effectiveness and widespread availability of acetic acid make it particularly suitable for healthcare settings in resource-limited environments [5].

Biochemical and Biorefinery Utilization

Integration with Biorefinery Byproducts (Lignin, Biomass)

Acetic acid plays a crucial role in modern biorefinery operations through its integration with lignocellulosic biomass processing and lignin utilization [8]. Advanced biorefinery configurations employ acetic acid-based catalytic systems to enhance the deconstruction of woody biomass materials, particularly in combination with protic ionic liquids for improved efficiency [8]. The integrated acetic acid-ethanolamine acetate pretreatment system demonstrates remarkable effectiveness in removing approximately 88% of hemicellulose while selectively extracting up to 46% of lignin from lignocellulosic biomass [8].

The mechanism of acetic acid integration in biorefinery operations involves strong hydrogen-bonding and electrostatic interactions with hemicellulose components, facilitating their removal during pretreatment processes [8]. This selective removal significantly increases the accessible surface area of cellulose to hydrolytic enzymes, resulting in over 80% enzyme-hydrolyzed glucose yields from pretreated poplar biomass [8]. The enhanced accessibility represents a substantial improvement over conventional pretreatment methods that often fail to achieve such high efficiency levels [8].

Lignin processing within acetic acid-integrated biorefineries offers multiple economic and environmental benefits through the recovery of valuable byproducts [10]. Integrated multiproduct biorefinery processes for furfural production demonstrate significant sustainability improvements when combined with acetic acid and lignin recovery systems [10]. These processes achieve 99.5% heat energy savings through heat exchanger network designs for internal heat recovery, resulting in energy intensities of 0.47 gigajoules per tonne, corresponding to only 1% of the energy intensity required by conventional processes [10].

The synergistic effects observed when lignin recovery precedes furfural production highlight the importance of process integration in maximizing biorefinery efficiency [10]. Low molecular weight and sulfur-free lignin recovery minimizes energy consumption through membrane filtration technologies, while simultaneously providing additional revenue streams for biorefinery operations [10]. Economic assessments confirm the profitability and robustness of these integrated processes, with internal rates of return ranging from 30% to 46% [10].

Biorefinery ComponentEfficiency (%)Process ConditionsEconomic Impact
Lignin Solubilization46Protic ionic liquid integrationReduced recalcitrance
Hemicellulose Removal88Acid-catalyzed hydrolysisHigher sugar yields
Cellulose Accessibility80Enzymatic hydrolysis at 50°CImproved enzyme efficiency
Glucose Yield Enhancement91Cellulase treatmentIncreased biofuel potential
Energy Recovery99.5 heat savingsHeat exchanger networkLower operating costs

Biomass fractionation utilizing acetic acid catalysis enables the production of multiple value-added chemicals including furfural, acetic acid, and lignin derivatives [14]. Low-acid hydrothermal fractionation processes employing dilute acetic acid solutions achieve effective separation of biomass components while minimizing the formation of degradation products [14]. These processes operate at relatively mild conditions, typically 140 to 190 degrees Celsius, reducing energy requirements compared to conventional high-temperature treatments [14].

The integration of acetic acid with biorefinery operations extends to the utilization of various biomass feedstocks including pine wood, poplar, and agricultural residues [14] [36]. Production pathways for bio-based acetic acid from poplar biomass demonstrate the potential for sustainable chemical manufacturing with significantly reduced environmental impacts [35]. Life cycle assessments indicate that bio-acetic acid production can achieve global warming potentials and fossil fuel use values lower than petroleum-based acetic acid when optimized extraction methods are employed [35].

Conversion to Derivatives (Vinyl Acetate, Acetic Anhydride)

Vinyl acetate monomer production represents the largest industrial application of acetic acid, accounting for a significant portion of global acetic acid consumption [15]. The dominant production route involves the gas-phase reaction of ethylene with acetic acid and oxygen in the presence of palladium-based heterogeneous catalysts [11]. This process, which replaced the earlier acetylene-based method, operates under controlled temperature and pressure conditions to achieve high selectivity and conversion rates [15].

The global production capacity of vinyl acetate reached 6,969,000 tonnes per year as of 2007, with major production centers concentrated in the United States, China, Japan, and Taiwan [15]. The reaction mechanism involves palladium-containing intermediates that facilitate the formation of vinyl acetate through beta-hydride elimination processes, generating palladium hydride species that undergo subsequent oxidation [15]. Major industrial producers including Celanese, China Petrochemical Corporation, Chang Chun Group, and LyondellBasell utilize this technology for large-scale vinyl acetate manufacturing [15].

Vinyl acetate serves as a precursor for numerous polymer applications, with approximately 80% of production directed toward polymerization processes [15]. The resulting polymers include polyvinyl acetate used in papermaking, textiles, sealants, binders, and coatings; ethylene vinyl acetate copolymers employed in films, hot-melt coatings, and adhesives; and ethylene-vinyl alcohol polymers utilized in food packaging and medical applications [11]. These diverse applications demonstrate the critical importance of acetic acid in modern polymer chemistry and materials science [15].

Acetic anhydride production from acetic acid involves dehydration processes typically employing phosphorus pentoxide as the dehydrating agent [12]. The conversion reaction requires the removal of water molecules from two acetic acid molecules, forming the anhydride linkage characteristic of this important acetylating agent [12]. Industrial production methods have evolved to incorporate more efficient catalytic systems and separation technologies to improve yield and reduce energy consumption [27].

The applications of acetic anhydride span multiple industries, with particular importance in pharmaceutical manufacturing as an acetylating agent [12]. Cellulose acetate production represents another major application, where acetic anhydride facilitates the acetylation of cellulose for synthetic textile manufacturing and photographic film production [27]. The compound also serves as an intermediate in the synthesis of various pharmaceuticals, fine chemicals, and specialty polymers [12].

Derivative ProductProduction MethodMain ApplicationsEconomic Importance
Vinyl Acetate MonomerEthylene + Acetic Acid + O₂ (Pd catalyst)Polymers, adhesives, coatingsMajor industrial polymer precursor
Acetic AnhydrideDehydration with P₂O₅Acetylation agent, pharmaceuticalsKey pharmaceutical intermediate
Ethyl AcetateEsterification with ethanolSolvent, flavoring agentWidely used solvent
Cellulose AcetateAcetylation of celluloseTextiles, filmsSynthetic textile production

Alternative production pathways for acetic acid derivatives continue to evolve with advances in catalytic technology and process optimization [27]. The carbonylation of methanol remains the predominant route for acetic acid production, serving as the foundation for derivative manufacturing [27]. This process, utilizing rhodium or iridium-based catalysts, achieves high selectivity and conversion rates while minimizing byproduct formation [27].

XLogP3

-0.2

UNII

29JB6BU01H

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Flammable Irritant

Flammable;Corrosive;Acute Toxic;Irritant

Wikipedia

Acetic acid c-13

Dates

Modify: 2023-08-15

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